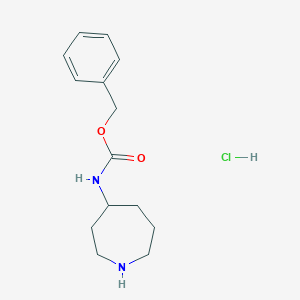

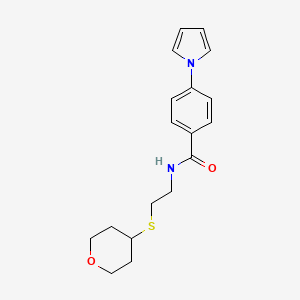

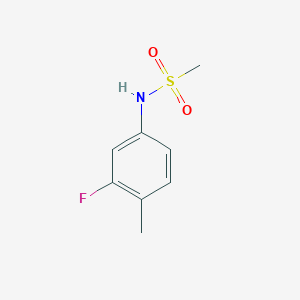

![molecular formula C20H20N2O2 B2991295 (E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile CAS No. 866152-30-9](/img/structure/B2991295.png)

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzoyl group would provide a planar, aromatic region, while the propenenitrile group would introduce unsaturation and potential for isomerism. The dimethylamino group could participate in hydrogen bonding and other dipole-dipole interactions, and the ethylphenoxy group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. The benzoyl group could undergo electrophilic aromatic substitution reactions, while the propenenitrile group could participate in addition reactions. The dimethylamino group could act as a nucleophile in substitution reactions, and the ethylphenoxy group could potentially undergo ether cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzoyl and propenenitrile groups could increase its overall rigidity, while the dimethylamino and ethylphenoxy groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Structural Analysis and Properties

Study of Substituted Propenoates : Compounds with propenoates, including one with dimethylamino substitution, show varied substituents at the C(2) = C(3) double bond. These structures demonstrate significant molecular configurations and interactions (Sinur, Golič, & Stanovnik, 1994).

X-Ray Diffraction Analysis : In a study involving (E)-2-({[4-(dialkylamino)phenyl]imino}methyl)-4-nitrophenols, the molecular structure and packing of similar compounds were explored, providing insights into their planar configuration due to intramolecular hydrogen bonding (Valkonen et al., 2012).

Polymer and Material Science

Polymerization Kinetics in Dental Materials : The benzoyl peroxide/amine initiated free-radical polymerization of dimethacrylate monomers, with dimethylamino phenethyl alcohol as co-initiator, was analyzed for dental applications. This research provides insights into the polymerization rate and the development of dental materials (Achilias & Sideridou, 2004).

Enhanced Electro-Optic Properties : A study reported the enhancement of electro-optic properties in polyphosphazene thin films by doping with chromophoric groups, including ethyl 4-(dimethylamino) benzoate. This has implications for the development of materials with high EO coefficients and phase stability (Ying & You, 2016).

Chemical Synthesis and Transformation

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate, a compound related to the specified chemical, is a versatile synthon for creating various polysubstituted heterocyclic systems. This highlights its potential in organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Biotransformation Products Identification : The metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (a related compound) was investigated, identifying metabolites and examining their phase II metabolism. This research is crucial for understanding the biotransformation of related compounds (León et al., 2009).

Medical and Biological Applications

- Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques : A derivative of a similar compound, [18F]FDDNP, was used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, showing promise for diagnostic assessments (Shoghi-Jadid et al., 2002).

Safety And Hazards

Orientations Futures

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a building block in the development of pharmaceuticals or materials .

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-4-15-5-9-18(10-6-15)24-19-11-7-16(8-12-19)20(23)17(13-21)14-22(2)3/h5-12,14H,4H2,1-3H3/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYFTHBLMAMNJS-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

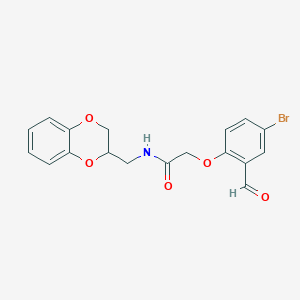

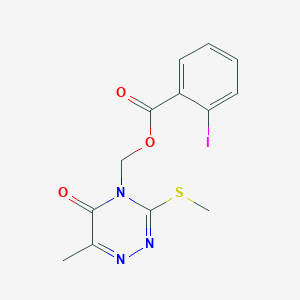

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)

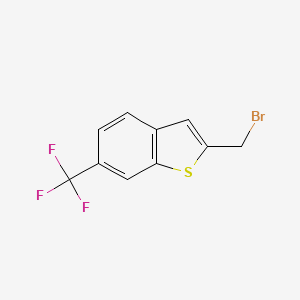

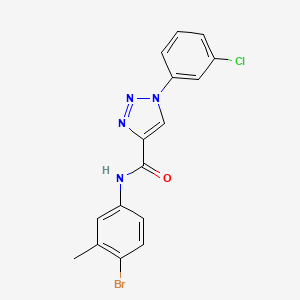

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

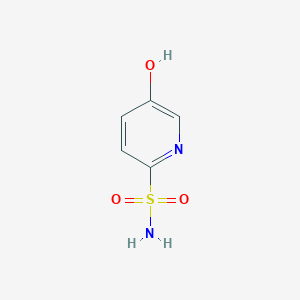

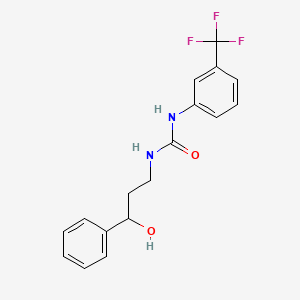

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)